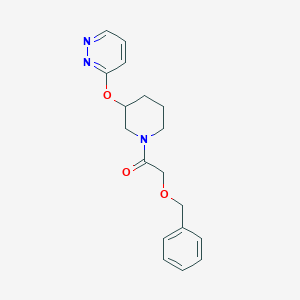
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride is a chemical compound with the molecular formula C9H16F3N·HCl. It is known for its unique structural features, including a piperidine ring substituted with a trifluoromethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and a trifluoromethylating agent.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the substitution reaction. Common bases include sodium hydride or potassium carbonate.
Reaction Steps: The piperidine is reacted with the trifluoromethylating agent in the presence of the base, leading to the formation of the desired product. The reaction mixture is then purified to isolate the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various alkylated derivatives, while oxidation can produce N-oxides.
科学的研究の応用
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it effective in modulating the activity of certain enzymes and receptors.
類似化合物との比較
Similar Compounds
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridine
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
Uniqueness
Compared to similar compounds, 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride is unique due to its piperidine ring structure, which imparts different chemical and biological properties. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications.
特性
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c1-8(2,9(10,11)12)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYNHAQVVIJNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)
![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)

![ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2638129.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2638130.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2638140.png)
